An In-depth Technical Guide to (Z)-10-Hydroxyamitriptyline: Structure, Properties, and Clinical Significance
An In-depth Technical Guide to (Z)-10-Hydroxyamitriptyline: Structure, Properties, and Clinical Significance
Abstract: (Z)-10-Hydroxyamitriptyline is a critical, pharmacologically active metabolite of the widely prescribed tricyclic antidepressant, amitriptyline. Despite often being present at lower plasma concentrations than its geometric isomer, (E)-10-hydroxyamitriptyline, and other metabolites, its stereochemistry imparts a distinct and clinically significant profile. Emerging research indicates that the relative levels of the (Z) and (E) isomers can differentially predict therapeutic outcomes in patients with depression. This guide provides a comprehensive technical overview of (Z)-10-Hydroxyamitriptyline, synthesizing data on its chemical structure, physicochemical properties, metabolic pathways, pharmacological activity, and analytical quantification. It is intended for researchers, clinical pharmacologists, and drug development professionals seeking a deeper understanding of this key metabolite's role in the complex pharmacology of amitriptyline.
Introduction: The Significance of a Stereospecific Metabolite
Amitriptyline, a cornerstone tricyclic antidepressant (TCA) for decades, undergoes extensive hepatic metabolism, leading to a complex mixture of active and inactive compounds.[1] Among these are the demethylated metabolite, nortriptyline, and various hydroxylated species. Hydroxylation at the 10-position of the dibenzo[a,d]cycloheptene ring, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, produces 10-hydroxyamitriptyline. This process creates two geometric isomers, designated (Z) (cis) and (E) (trans), due to the fixed orientation of the hydroxyl group relative to the propylidene side chain.[2]
Furthermore, the C10 carbon becomes a chiral center, meaning both (Z)- and (E)-10-hydroxyamitriptyline exist as a racemic mixture of (+)- and (-)-enantiomers.[2] While often considered collectively, these stereoisomers possess distinct pharmacological and toxicological properties. Notably, clinical evidence has established a compelling link between the plasma concentrations of these specific isomers and patient response to amitriptyline therapy, underscoring the necessity of a detailed, isomer-specific understanding. This guide focuses specifically on the (Z)-isomer, a metabolite correlated with positive therapeutic outcomes.[3]
Chemical Structure and Physicochemical Properties
The defining structural feature of (Z)-10-Hydroxyamitriptyline is the cis or Zusammen configuration of the C10 hydroxyl group relative to the C5-propylidene side chain. This specific spatial arrangement influences its interaction with biological targets and its metabolic fate.
Caption: Chemical structure of (Z)-10-Hydroxyamitriptyline.
Physicochemical Data Summary
The introduction of a polar hydroxyl group moderately alters the physicochemical properties of (Z)-10-Hydroxyamitriptyline relative to its parent compound, amitriptyline. This change impacts its solubility, protein binding, and pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | (5Z)-5-[3-(dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][4]annulen-10-ol | [5] |
| Synonyms | cis-10-Hydroxyamitriptyline | [3] |
| CAS Number | 72402-20-1 | [5] |
| Chemical Formula | C₂₀H₂₃NO | [5] |
| Molecular Weight | 293.41 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Computed XLogP3 | 3.9 | [6] |
| Solubility | Soluble in DMSO and other organic solvents. | [2][5] |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Must be kept dry and dark. | [5] |
Metabolism and Pharmacokinetics
The formation and disposition of (Z)-10-Hydroxyamitriptyline are governed by stereoselective enzymatic processes, leading to significant inter-individual variability.
Metabolic Pathway
Amitriptyline is extensively metabolized in the liver. The two primary pathways are N-demethylation to nortriptyline (catalyzed mainly by CYP2C19) and hydroxylation (catalyzed mainly by CYP2D6). (Z)-10-Hydroxyamitriptyline is formed through the latter pathway directly from the parent drug.
Caption: Simplified metabolic pathway of Amitriptyline.
Pharmacokinetic Profile
Following administration of amitriptyline, its hydroxylated metabolites are readily detectable in plasma. However, the concentration of the (Z)-isomer is typically lower than that of the (E)-isomer and the downstream metabolite, (E)-10-hydroxynortriptyline.
One study in depressed patients at steady-state reported the following mean relative plasma concentrations:
-
Amitriptyline: 30%
-
Nortriptyline: 27%
-
(Z)-10-OH-Amitriptyline: 1.1%
-
(E)-10-OH-Amitriptyline: 4.0%
-
(Z)-10-OH-Nortriptyline: 4.0%
-
(E)-10-OH-Nortriptyline: 33%
This demonstrates that while pharmacologically important, (Z)-10-Hydroxyamitriptyline is a quantitatively minor metabolite in circulation. The disposition of these metabolites is stereoselective, as evidenced by different plasma profiles and enantiomeric excesses found in urine.[2][3] For (Z)-10-OH-AT specifically, an excess of the (+)-isomer has been recovered from patient urine.[2]
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for amitriptyline and its active metabolites is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at presynaptic terminals by blocking their respective transporters, SERT and NET.[7]
Studies on the related metabolite, (E)-10-hydroxynortriptyline, support the characterization of reduced potency. Its IC₅₀ value for serotonin uptake inhibition was found to be 6700 nM, approximately seven times weaker than nortriptyline (IC₅₀ = 940 nM).[9] It is reasonable to infer that (Z)-10-Hydroxyamitriptyline also has a lower affinity for SERT and NET compared to amitriptyline and nortriptyline.
Like other TCAs, these metabolites also interact with other receptors, contributing to the side-effect profile. These include muscarinic M1, histamine H1, and α1-adrenergic receptors.[7] The precise affinity of the (Z)-isomer for these off-target receptors has not been fully elucidated but is a critical area for understanding its overall contribution to both efficacy and tolerability.
Clinical Significance: A Tale of Two Isomers
The most compelling aspect of (Z)-10-Hydroxyamitriptyline for researchers is its differential impact on clinical outcomes compared to its (E)-isomer. A landmark study investigating the plasma levels of amitriptyline and its metabolites in depressed inpatients made a crucial discovery:
-
Positive Outcome Correlation: Higher plasma concentrations of the cis-isomers, (Z)-10-Hydroxyamitriptyline and (Z)-10-hydroxynortriptyline, were predictive of a better clinical outcome .[3]
-
Poor Outcome Correlation: In contrast, higher plasma levels of the trans-isomers, (E)-10-Hydroxyamitriptyline and (E)-10-hydroxynortriptyline, along with nortriptyline, were predictive of a poor clinical outcome .[3]
This finding suggests that the stereochemistry at the C10 position fundamentally alters the molecule's interaction with neural systems in a way that directly influences antidepressant efficacy. The underlying mechanism for this divergence is not yet fully understood but highlights the inadequacy of measuring only the parent drug or total metabolite levels. The ratio of (Z) to (E) isomers may be a more powerful biomarker for predicting and optimizing treatment response.
Caption: Correlation between metabolite isomer levels and clinical outcome.
Toxicity Profile
The toxicity of TCAs, particularly in overdose, is a major clinical concern, with cardiotoxicity being the most life-threatening effect.[10][11] This is primarily due to the blockade of cardiac fast sodium channels and hERG potassium channels, leading to QRS and QTc interval prolongation, arrhythmias, and hypotension.[8][12]
While direct toxicity studies on (Z)-10-Hydroxyamitriptyline are limited, research on its demethylated analogue, (Z)-10-hydroxynortriptyline, provides critical insights. A comparative study in swine revealed significant stereoselective cardiotoxicity:
-
(Z)-10-hydroxynortriptyline caused marked bradycardia and dose-correlated decreases in blood pressure and cardiac output, similar in arrhythmogenic potential to nortriptyline itself.[13]
-
(E)-10-hydroxynortriptyline , its geometric isomer, produced significantly fewer arrhythmias and did not cause a decline in cardiac output.[13]
This strongly suggests that the (Z) configuration is associated with a more pronounced cardiotoxic potential than the (E) configuration. Therefore, while higher levels of (Z)-10-Hydroxyamitriptyline may predict better antidepressant efficacy, they might also contribute more significantly to the overall cardiotoxic burden of amitriptyline therapy, particularly in cases of overdose or in patients with impaired metabolism (e.g., CYP2D6 poor metabolizers).
Analytical Methodologies
Accurate quantification of (Z)-10-Hydroxyamitriptyline in biological matrices, independent of its isomers, is essential for pharmacokinetic and clinical correlation studies. High-performance liquid chromatography (HPLC) is the predominant technique employed.
Protocol: Quantification in Human Plasma via HPLC-DAD
This protocol is adapted from a validated method for the simultaneous determination of amitriptyline and its six primary metabolites.[9]
1. Sample Preparation (Two-Step Liquid-Liquid Extraction):
- To 1 mL of human plasma in a glass tube, add an internal standard (e.g., clomipramine).
- Add 250 µL of 1 M NaOH to alkalinize the sample.
- Add 6 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
- Vortex for 1 minute, then centrifuge at 2000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Add 150 µL of 0.05 M H₂SO₄ to the organic phase (back-extraction).
- Vortex for 1 minute, then centrifuge at 2000 x g for 10 minutes.
- Discard the upper organic layer.
- Wash the remaining aqueous phase with 2 mL of n-hexane (vortex, centrifuge, discard hexane).
- Add 50 µL of 1 M NaOH to the aqueous phase.
- Add 100 µL of the mobile phase, vortex briefly, and inject a 50 µL aliquot into the HPLC system.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v), pH adjusted to 7.0.
- Flow Rate: 1.2 mL/min.
- Temperature: 40°C.
- Detector: Diode Array Detector (DAD) monitoring at 240 nm.
3. Validation Parameters:
- Limit of Detection (LOD): Achievable at 5 ng/mL for all analytes.[9]
- Precision (RSD%): < 12.1%
- Accuracy: 93.1% to 102.5%
// Nodes
plasma [label="1. Plasma Sample\n(+ Internal Standard)"];
alkalinize [label="2. Alkalinize\n(1M NaOH)"];
extract1 [label="3. Organic Extraction\n(n-hexane/isoamyl alcohol)"];
back_extract [label="4. Back-Extraction\n(0.05M H₂SO₄)"];
wash [label="5. Wash Aqueous Phase\n(n-hexane)"];
inject [label="6. Prepare for Injection\n(Add NaOH + Mobile Phase)"];
hplc [label="7. HPLC-DAD Analysis", shape=cylinder, fillcolor="#D6E8F8"];
// Workflow
plasma -> alkalinize;
alkalinize -> extract1;
extract1 -> back_extract;
back_extract -> wash;
wash -> inject;
inject -> hplc;
}
Caption: Workflow for the extraction and analysis of (Z)-10-Hydroxyamitriptyline.
For chiral separations, derivatization with a chiral agent like R-(+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's reagent) followed by HPLC analysis allows for the resolution of the (+)- and (-)-enantiomers.[2]
Conclusion and Future Directions
(Z)-10-Hydroxyamitriptyline represents a fascinating case study in stereopharmacology. It is not merely a metabolic byproduct but a distinct pharmacological entity whose spatial configuration appears to be a key determinant of its contribution to the antidepressant effect of its parent drug. The correlation of the (Z)-isomer with positive clinical outcomes, and conversely, the (E)-isomer with poor outcomes, opens new avenues for therapeutic drug monitoring and personalized medicine.
Future research should focus on several key areas:
-
Quantitative Pharmacology: Elucidating the precise binding affinities (Kᵢ) of the pure (Z)- and (E)-enantiomers at SERT, NET, and key off-target receptors is crucial to understanding the mechanistic basis for their differential clinical effects.
-
CYP2D6 Genotype Correlations: Investigating how different CYP2D6 alleles influence the Z/E ratio could provide a powerful pharmacogenetic tool to predict patient response before initiating amitriptyline therapy.
-
Prospective Clinical Validation: Larger, prospective clinical trials are needed to validate the Z/E ratio as a predictive biomarker for treatment success and to establish target ranges for optimal therapeutic benefit.
By dissecting the complex pharmacology of amitriptyline down to the level of individual stereoisomers like (Z)-10-Hydroxyamitriptyline, the scientific community can move closer to optimizing the use of this long-standing therapeutic agent for the patients who need it most.
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